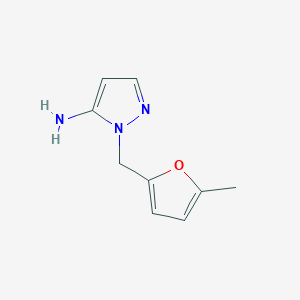

1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine

Beschreibung

BenchChem offers high-quality 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[(5-methylfuran-2-yl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-7-2-3-8(13-7)6-12-9(10)4-5-11-12/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZODKTCDAKNWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360276 | |

| Record name | 1-[(5-Methylfuran-2-yl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956193-08-1 | |

| Record name | 1-[(5-Methylfuran-2-yl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 1-((5-methylfuran-2-yl)methyl)-1H-pyrazol-5-amine, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a cornerstone in medicinal chemistry, with a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 5-aminopyrazole moiety, in particular, serves as a versatile building block for the synthesis of more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are prevalent in numerous biologically active molecules. The title compound, 1-((5-methylfuran-2-yl)methyl)-1H-pyrazol-5-amine, incorporates a substituted furan ring, a common pharmacophore that can enhance biological activity and modulate physicochemical properties.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-((5-methylfuran-2-yl)methyl)-1H-pyrazol-5-amine is most effectively achieved through a convergent two-step synthetic strategy. This approach involves the initial formation of the core pyrazol-5-amine ring, followed by the strategic introduction of the (5-methylfuran-2-yl)methyl substituent onto the N1 position of the pyrazole.

The two key transformations are:

-

Cyclocondensation to form 3-amino-1H-pyrazole: This step utilizes the well-established reaction between a β-ketonitrile and hydrazine hydrate. This reaction is known for its efficiency and high yields in forming the 5-aminopyrazole scaffold.[1]

-

Regioselective N-alkylation: The subsequent N-alkylation of the 3-amino-1H-pyrazole intermediate with a suitable (5-methylfuran-2-yl)methyl electrophile. Careful control of reaction conditions is crucial to ensure selective alkylation at the desired N1 position.[2][3]

Caption: Overall synthetic workflow for 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine.

Part 1: Synthesis of the 3-Amino-1H-pyrazole Intermediate

The formation of the 5-aminopyrazole core is a critical first step. The reaction of a β-ketonitrile with hydrazine proceeds via an initial nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone, which then undergoes intramolecular cyclization onto the nitrile group.[1] For the synthesis of an unsubstituted C3 and C4 pyrazole, 3-oxopropanenitrile (cyanoacetaldehyde) is an ideal, though reactive, starting material. A more stable and commercially available precursor is often used in practice.

Experimental Protocol: Synthesis of 3-Amino-1H-pyrazole

This protocol outlines the synthesis of the pyrazole intermediate from a suitable β-ketonitrile.

| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |

| 3-Oxopropanenitrile (or equivalent) | - | - | 1.0 |

| Hydrazine hydrate (~64% soln.) | 50.06 g/mol | - | 1.1 |

| Ethanol | 46.07 g/mol | - | - |

| Acetic Acid (catalyst) | 60.05 g/mol | catalytic | - |

Step-by-Step Procedure:

-

To a solution of the β-ketonitrile (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

-

Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature with stirring. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-amino-1H-pyrazole.

Part 2: Synthesis and N-Alkylation with the Furan Moiety

This section details the preparation of the alkylating agent and the subsequent N-alkylation of the pyrazole intermediate.

Synthesis of the Alkylating Agent: (5-Methylfuran-2-yl)methyl Halide

The required electrophile can be prepared in two steps from the readily available 5-methylfurfural.

Caption: Synthesis of the (5-methylfuran-2-yl)methyl halide alkylating agent.

1. Reduction of 5-Methylfurfural:

5-Methylfurfural can be reduced to (5-methylfuran-2-yl)methanol using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[4]

| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |

| 5-Methylfurfural | 110.11 g/mol | - | 1.0 |

| Sodium Borohydride | 37.83 g/mol | - | 1.1 |

| Methanol | 32.04 g/mol | - | - |

Procedure:

-

Dissolve 5-methylfurfural (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (5-methylfuran-2-yl)methanol.

2. Halogenation of (5-Methylfuran-2-yl)methanol:

The alcohol is then converted to the more reactive alkyl halide. Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for this transformation.

Procedure (using SOCl₂):

-

In a well-ventilated fume hood, cool a solution of (5-methylfuran-2-yl)methanol (1.0 eq) in an anhydrous solvent such as dichloromethane to 0 °C.

-

Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Carefully quench the reaction by pouring it over ice.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield (5-methylfuran-2-yl)methyl chloride. This product is often used immediately in the next step without further purification due to its potential instability.

N-Alkylation of 3-Amino-1H-pyrazole

The final step is the N-alkylation of the pyrazole intermediate. The regioselectivity of this reaction is a critical consideration. Alkylation can occur at either N1 or N2 of the pyrazole ring. Generally, for 3-substituted pyrazoles, alkylation is favored at the less sterically hindered N1 position.[2][3] The presence of the amino group at C5 can also influence the electronic properties of the ring nitrogens.

| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |

| 3-Amino-1H-pyrazole | 83.09 g/mol | - | 1.0 |

| (5-Methylfuran-2-yl)methyl chloride | 130.57 g/mol | - | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | - | 1.5 |

| Acetonitrile or DMF | - | - | - |

Step-by-Step Procedure:

-

To a solution of 3-amino-1H-pyrazole (1.0 eq) in acetonitrile or dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of (5-methylfuran-2-yl)methyl chloride (1.1 eq) in the same solvent dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain 1-((5-methylfuran-2-yl)methyl)-1H-pyrazol-5-amine.

Characterization of the Final Product

The structure of the synthesized 1-((5-methylfuran-2-yl)methyl)-1H-pyrazol-5-amine should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the furan ring protons, the methylene bridge protons, the methyl group on the furan ring, and the amino group protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule with their characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the target compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the heterocyclic rings.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 1-((5-methylfuran-2-yl)methyl)-1H-pyrazol-5-amine. The two-step approach, involving the initial formation of the pyrazole core followed by N-alkylation, allows for the efficient construction of this valuable heterocyclic building block. Careful control of reaction conditions, particularly during the N-alkylation step, is paramount to ensure high regioselectivity and yield. The insights and protocols presented herein are intended to empower researchers in the fields of medicinal chemistry and drug discovery to access this and related compounds for the development of novel therapeutic agents.

References

-

MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

-

Wikipedia. (2023). 5-Methylfurfuryl alcohol. Retrieved from [Link]

-

Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

-

ResearchGate. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

-

Universitat Autònoma de Barcelona Research Portal. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Retrieved from [Link]

-

Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

Sources

A Predictive Spectroscopic and Analytical Guide to 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous furan and pyrazole structures. We present predicted spectral data, elucidate the reasoning behind these predictions, and provide standardized protocols for the empirical acquisition and analysis of such data. This guide is intended to serve as a foundational resource for scientists involved in the synthesis, identification, and characterization of novel heterocyclic compounds.

Introduction and Molecular Structure

1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine is a molecule that integrates two key five-membered heterocyclic rings: a 5-methylfuran moiety and a 5-aminopyrazole moiety, linked by a methylene bridge. The unique combination of these pharmacophores suggests potential applications in various therapeutic areas, a common trait for pyrazole derivatives.[1][2] Accurate structural elucidation is the cornerstone of understanding structure-activity relationships, making a thorough spectroscopic analysis paramount.[3]

This guide provides a detailed predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS spectra of the title compound. The predictions are derived from foundational spectroscopic principles and comparative analysis of published data for substituted furans and pyrazoles.[1][3][4][5]

Molecular Structure

The structural representation and atom numbering scheme used for the subsequent spectral assignments are depicted below.

Caption: Molecular structure of 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework.[1] The predicted chemical shifts for 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine are based on the analysis of its constituent parts and data from related structures.[3][4][6][7]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the furan, pyrazole, methylene, methyl, and amine protons. The chemical shifts are influenced by the electronic environment, including the electronegativity of adjacent atoms and the effects of aromatic ring currents.[8]

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Notes |

| H3 | ~7.4 - 7.6 | d | ~2-3 | The H3 proton of the pyrazole ring is expected to be a doublet due to coupling with H4. Its chemical shift is downfield due to the aromatic nature of the ring. |

| H4 | ~5.8 - 6.0 | d | ~2-3 | The H4 proton is coupled to H3, appearing as a doublet. It is typically found more upfield than H3 in 1,5-disubstituted pyrazoles. |

| H3' | ~6.2 - 6.4 | d | ~3 | This furan proton is adjacent to the methylene-substituted carbon and will appear as a doublet coupled to H4'.[9] |

| H4' | ~6.0 - 6.1 | d | ~3 | Coupled to H3', this furan proton will also be a doublet, typically slightly upfield from H3'.[9] |

| -CH₂- | ~5.0 - 5.2 | s | - | The methylene protons are deshielded by the adjacent furan ring and the pyrazole nitrogen. A singlet is expected as there are no adjacent protons. |

| -NH₂ | ~4.0 - 5.5 | br s | - | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole effects and exchange. |

| -CH₃ | ~2.2 - 2.4 | s | - | The methyl group on the furan ring is expected to appear as a singlet in this region, which is characteristic for methyl groups on heterocyclic aromatic rings.[5] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The predicted shifts are based on typical values for furan and pyrazole heterocycles.[10][11][12]

| Carbon Assignment | Predicted δ (ppm) | Rationale and Notes |

| C5 | ~148 - 152 | The carbon bearing the amino group in the pyrazole ring is expected to be significantly downfield. |

| C3 | ~138 - 142 | The C3 carbon of the pyrazole ring. |

| C4 | ~95 - 100 | The C4 carbon of the pyrazole ring is typically found at a higher field compared to other pyrazole carbons. |

| C2' | ~150 - 155 | The furan carbon attached to the methylene bridge. |

| C5' | ~150 - 155 | The furan carbon bearing the methyl group. |

| C3' | ~108 - 112 | Aromatic carbon in the furan ring. |

| C4' | ~106 - 110 | Aromatic carbon in the furan ring, often slightly upfield from C3'. |

| -CH₂- | ~45 - 50 | The methylene bridge carbon, influenced by the adjacent heteroaromatic rings. |

| -CH₃ | ~13 - 15 | The methyl group carbon, appearing in the typical aliphatic region.[13] |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[14] The spectrum can be divided into the functional group region (4000-1400 cm⁻¹) and the fingerprint region (<1400 cm⁻¹), which is unique for each compound.[15]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Functional Group |

| N-H Stretch | 3200 - 3500 | Medium, possibly two bands | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3150 | Medium to Weak | Furan and Pyrazole Rings |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Weak | -CH₂- and -CH₃ |

| C=C and C=N Stretch | 1400 - 1650 | Medium to Strong | Furan and Pyrazole Rings |

| N-H Bend | 1580 - 1650 | Medium to Strong | Primary Amine (-NH₂) |

| C-N Stretch | 1250 - 1350 | Medium | Pyrazole Ring and Amine |

| C-O-C Stretch | 1000 - 1300 | Strong | Furan Ring |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine (Molecular Formula: C₁₀H₁₁N₃O), the predicted molecular weight is approximately 189.22 g/mol .

Molecular Ion Peak (M⁺): m/z ≈ 189

Predicted Major Fragmentation Pathways:

Under electron ionization (EI), the molecule is expected to undergo fragmentation at the weakest bonds and form stable carbocations or radical cations.[2][16]

-

Benzylic-type Cleavage: The most likely fragmentation is the cleavage of the C-N bond of the methylene bridge, leading to a highly stable 5-methylfurfuryl cation.

-

m/z = 95: [C₆H₇O]⁺ (5-methylfurfuryl cation). This is expected to be a very prominent, possibly the base, peak.

-

-

Loss of the Furanomethyl Group: Cleavage of the N-CH₂ bond can also lead to the loss of the entire (5-methylfuran-2-yl)methyl group.

-

m/z = 94: [C₃H₄N₃]⁺ (pyrazol-5-amine radical cation).

-

-

Ring Fragmentation: Further fragmentation of the furan and pyrazole rings can lead to smaller fragments.[2][17]

| Predicted m/z | Possible Fragment | Notes |

| 189 | [C₁₀H₁₁N₃O]⁺ | Molecular Ion (M⁺) |

| 95 | [C₆H₇O]⁺ | 5-methylfurfuryl cation (likely base peak) |

| 94 | [C₃H₄N₃]⁺ | Pyrazol-5-amine radical cation |

| 67 | [C₄H₃O]⁺ | Fragmentation of the furan ring |

| 43 | [C₂H₃N₂]⁺ or [C₃H₇]⁺ | Fragmentation of the pyrazole ring or aliphatic fragments |

Standardized Experimental Protocols

The following protocols provide a general framework for acquiring high-quality spectroscopic data for novel compounds such as 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[18][19] Ensure the sample is fully dissolved; sonication may be used if necessary. Transfer the solution to a 5 mm NMR tube, filtering through a small cotton plug if any particulate matter is present.[20]

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Data Acquisition: Perform shimming to optimize the magnetic field homogeneity. Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay). For ¹³C NMR, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[3]

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[3] Integrate the peaks in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or ZnSe).[1] Ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label the significant peaks with their wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for Electrospray Ionization - ESI; suitable for direct infusion or coupling with liquid chromatography).[1]

-

Instrument Setup: Choose an appropriate ionization method (e.g., EI for fragmentation information or ESI for a softer ionization).[21] Calibrate the mass analyzer using a known standard.

-

Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the observed m/z values of fragments with predicted fragmentation pathways.

Analytical Workflow

The systematic characterization of a novel compound follows a logical progression of analytical techniques to confirm its identity, purity, and structure.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How To [chem.rochester.edu]

- 19. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. rsc.org [rsc.org]

An Investigator's Guide to the Mechanism of Action of 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine: A Framework for Discovery

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The novel heterocyclic compound, 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine, integrates two pharmacologically significant scaffolds: a 5-aminopyrazole core and a 5-methylfuran moiety. While direct pharmacological data on this specific molecule is not yet available in peer-reviewed literature, the extensive bioactivity of its constituent parts provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide presents a structured, hypothesis-driven framework for elucidating the mechanism of action (MoA) of this compound. We will synthesize insights from the known biological activities of pyrazole and furan derivatives to propose putative mechanisms and outline a comprehensive, multi-tiered experimental strategy to identify and validate its molecular targets and affected pathways. This document is intended to serve as a roadmap for researchers embarking on the pharmacological characterization of this promising molecule.

Introduction: Deconstructing a Molecule of Interest

The structure of 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine is a deliberate amalgamation of two privileged heterocyclic systems in medicinal chemistry. Understanding the potential contribution of each is paramount to designing an efficient investigation into its MoA.

-

The 5-Aminopyrazole Core: The pyrazole ring is a cornerstone of many clinically approved drugs.[1][2] Derivatives of pyrazole are known to exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4][5] The 5-amino substitution, in particular, is a versatile chemical handle and is found in compounds targeting kinases, cyclooxygenase (COX) enzymes, and various other cellular targets.[1] The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological macromolecules.[2]

-

The 5-Methylfuran Moiety: The furan ring is another five-membered aromatic heterocycle prevalent in pharmacologically active compounds.[6][7] It often serves as a bioisostere for phenyl rings, offering modified electronic and steric properties that can enhance metabolic stability and receptor binding.[6] Furan derivatives have demonstrated a wide spectrum of activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects.[8][9][10]

The combination of these two moieties suggests that 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine could exhibit potent and potentially novel biological effects. The absence of existing data necessitates a systematic and unbiased approach to MoA discovery.

Putative Mechanisms of Action: A Hypothesis-Driven Approach

Based on the extensive literature on related compounds, we can formulate several primary hypotheses for the MoA of our target molecule. These hypotheses will guide the initial stages of our experimental workflow.

Hypothesis 1: Anti-inflammatory Activity via Enzyme Inhibition. Many pyrazole derivatives function as anti-inflammatory agents by inhibiting key enzymes in the inflammatory cascade, such as COX-1 and COX-2.[1] The structural motifs within 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine are consistent with those found in known COX inhibitors.

Hypothesis 2: Anticancer Activity via Kinase Inhibition. The 5-aminopyrazole scaffold is a common feature in a multitude of kinase inhibitors.[1] These compounds often act by competing with ATP for binding to the kinase active site, thereby disrupting signaling pathways that are crucial for cancer cell proliferation and survival.

Hypothesis 3: Antimicrobial Activity. Both furan and pyrazole derivatives are known to possess antimicrobial properties.[3][10] Nitrofurans, for example, are reduced within bacterial cells to form reactive intermediates that damage cellular components.[6] It is plausible that our compound could interfere with microbial growth through various mechanisms, such as inhibiting essential enzymes or disrupting cell wall integrity.

The following sections will detail a comprehensive plan to test these hypotheses and remain open to discovering entirely new mechanisms.

A Multi-Tiered Strategy for MoA Elucidation

We propose a three-tiered experimental approach, moving from broad phenotypic screening to specific target identification and finally to detailed mechanistic validation.

Tier 1: Broad Phenotypic Screening

The initial step is to perform broad-based cellular assays to identify the primary biological effect of the compound. This unbiased approach allows the cellular response to guide further investigation.

Experimental Protocol 1: Multi-Panel Cell Viability Screening

-

Objective: To determine the cytotoxic or cytostatic effects of the compound across a diverse panel of human cell lines.

-

Cell Lines: Utilize a panel of at least 60 human cancer cell lines (e.g., the NCI-60 panel) and representative non-cancerous cell lines (e.g., fibroblasts, epithelial cells) to assess both efficacy and potential toxicity.

-

Methodology:

-

Plate cells in 96-well or 384-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine (e.g., from 1 nM to 100 µM) for 72 hours.

-

Assess cell viability using a standard MTT or resazurin-based assay.

-

Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

-

-

Causality and Interpretation: If the compound shows potent activity against specific cancer cell types (e.g., solid tumors vs. leukemias), this can provide initial clues about its mechanism. For instance, selective activity against rapidly dividing cells might suggest an anti-proliferative MoA.[1]

Data Presentation: Summary of Tier 1 Screening

| Cell Line Panel | Compound GI50 Range (µM) | Most Sensitive Lines | Putative Activity |

| NCI-60 Cancer Panel | [Insert Data] | [e.g., HCT-116, MCF-7] | Anticancer |

| Non-Cancerous Panel | [Insert Data] | [e.g., MRC-5, HEK293] | [Assess for general toxicity] |

| Microbial Panel (Bacteria/Fungi) | [Insert MIC Data] | [e.g., S. aureus, C. albicans] | Antimicrobial |

Tier 2: Target Class Identification & Pathway Analysis

Once a primary phenotype is established (e.g., anticancer activity), the next tier of experiments aims to narrow down the potential molecular target class and the cellular pathways involved.

Experimental Workflow: Target Class Identification

Caption: Tier 2 Experimental Workflow for Target Class Identification.

Experimental Protocol 2: Broad Kinase Panel Screening

-

Objective: To identify potential kinase targets of the compound.

-

Methodology:

-

Submit the compound to a commercial kinase screening service (e.g., DiscoverX KINOMEscan™ or Reaction Biology HotSpot).

-

Screen at a fixed concentration (e.g., 1 or 10 µM) against a panel of over 400 human kinases.

-

The output is typically a percent inhibition or binding affinity for each kinase.

-

-

Causality and Interpretation: Potent inhibition of specific kinases or kinase families (e.g., tyrosine kinases, serine/threonine kinases) provides strong evidence for a direct target. This self-validating system identifies specific molecular interactions.[11]

Experimental Protocol 3: Gene Expression Profiling (RNA-Seq)

-

Objective: To obtain an unbiased view of the transcriptional changes induced by the compound.

-

Methodology:

-

Treat a sensitive cell line (identified in Tier 1) with the compound at its GI50 concentration for a relevant time point (e.g., 6 or 24 hours).

-

Isolate total RNA and perform next-generation sequencing (RNA-Seq).

-

Analyze the data to identify differentially expressed genes.

-

Perform pathway analysis (e.g., using GSEA or IPA) to identify enriched biological pathways.

-

-

Causality and Interpretation: The pattern of gene expression can act as a "signature" for the compound's MoA. Comparing this signature to databases of signatures from compounds with known mechanisms (e.g., the Connectivity Map) can reveal mechanistic similarities and generate new hypotheses.[12]

Tier 3: Specific Target Validation & Mechanistic Deep Dive

The final tier involves validating the putative target(s) identified in Tier 2 and elucidating the precise molecular interactions.

Experimental Protocol 4: In Vitro Enzymatic Assays

-

Objective: To confirm direct inhibition of the candidate target enzyme and determine the potency (IC50) and mode of inhibition.[11]

-

Methodology:

-

Use a purified, recombinant version of the candidate target enzyme (e.g., a specific kinase).

-

Perform a dose-response enzymatic assay using a relevant substrate. Detection methods can be fluorescence-, luminescence-, or radioactivity-based.[11]

-

Vary the concentrations of both the compound and the enzyme's natural substrate (e.g., ATP for kinases) to determine the mechanism of inhibition (e.g., competitive, non-competitive) via Lineweaver-Burk plots.[13]

-

-

Causality and Interpretation: A low IC50 value in a purified enzyme system confirms direct target engagement. Understanding the mode of inhibition is critical for lead optimization in drug development.[13]

Experimental Protocol 5: Target Engagement in Live Cells (CETSA)

-

Objective: To confirm that the compound binds to its intended target within a cellular context.

-

Methodology:

-

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

-

Treat intact cells with the compound.

-

Heat the cell lysate across a range of temperatures.

-

Analyze the soluble fraction by Western blot for the target protein.

-

-

Causality and Interpretation: Binding of the compound stabilizes the target protein, leading to a shift in its melting temperature. A thermal shift observed only in drug-treated cells is direct evidence of target engagement in a physiological environment.

Signaling Pathway Validation

Caption: Hypothetical Signaling Pathway for Mechanistic Validation.

Conclusion and Future Directions

The compound 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine stands as a molecule of significant interest, born from the fusion of two pharmacologically validated scaffolds. While its precise mechanism of action remains to be discovered, the investigational framework outlined in this guide provides a robust, logical, and technically sound pathway for its elucidation. By progressing from broad phenotypic screening to specific target validation, researchers can systematically uncover the molecular basis of this compound's activity. The insights gained will be invaluable for its potential development as a novel therapeutic agent in oncology, inflammation, or infectious disease.

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.[6]

-

Pharmacological activity of furan derivatives. BioScience Academic Publishing.[8]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate.[7]

-

Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity.[9]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.[3]

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.[10]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.[1]

-

Current status of pyrazole and its biological activities. Pharmacognosy Reviews.[14]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.[11]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research.[4]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano.[5]

-

Tailored mode-of-action assays to enhance your drug discovery process. Nuvisan.[13]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules.[15]

-

1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine. AK Scientific.[16]

-

Biophysical Approaches to Small Molecule Discovery and Validation. YouTube.[17]

-

4-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-5-amine. SynHet.[18]

-

Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute.[12]

-

Synthesis of some new 1′-(4-chlorophenyl)-5-(substituted aryl)-3′-(substituted aryl)-3,4-dihydro-2H,1′H-[3,4′]bipyrazolyl derivatives as antitubercular agents. Royal Society of Chemistry.[19]

-

1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol. Benchchem.[20]

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.[21]

-

Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry.[22]

-

Chemoselective synthesis, antiproliferative activities, and SAR study of 1H-pyrazol-5-yl-N,N-dimethylformamidines and pyrazolyl-2-Azadienes. ResearchGate.[23]

-

One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. PMC.[24]

-

1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry.[25]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.[2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 5. researchgate.net [researchgate.net]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological activity of furan derivatives [wisdomlib.org]

- 9. biojournals.us [biojournals.us]

- 10. ijabbr.com [ijabbr.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 13. nuvisan.com [nuvisan.com]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 956193-08-1 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine AKSci 6489AC [aksci.com]

- 17. m.youtube.com [m.youtube.com]

- 18. 4-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-5-amine [synhet.com]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. benchchem.com [benchchem.com]

- 21. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 22. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Identifying Biological Targets of 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine represents a compelling scaffold for drug discovery, integrating the pharmacologically rich pyrazole and furan moieties. This technical guide provides a comprehensive framework for the systematic identification and validation of its potential biological targets. By leveraging a multi-pronged approach that combines computational prediction with robust experimental validation, researchers can efficiently elucidate the mechanism of action and unlock the therapeutic promise of this novel chemical entity. This document outlines predictive analyses based on structural motifs, details advanced computational screening methodologies, and provides step-by-step experimental protocols for target identification and validation, thereby offering a complete roadmap for advancing this compound through the drug discovery pipeline.

Introduction: Deconstructing a Promising Scaffold

The rational design of novel therapeutics often begins with the strategic combination of known pharmacophores. The structure of 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine is a prime example of this approach, featuring two key heterocyclic systems: a pyrazole and a furan ring. An analysis of these core components provides a strong foundation for hypothesizing potential biological activities.

-

The Pyrazole Core: Pyrazole and its derivatives are renowned for their wide spectrum of pharmacological activities. They are integral components of numerous approved drugs, demonstrating roles as anti-inflammatory agents, anticancer therapeutics, antimicrobials, analgesics, and neuroprotective compounds[1][2][3][4][5][6]. The 5-aminopyrazole substitution, in particular, is a versatile scaffold known to produce kinase inhibitors (including p38MAPK, Bruton kinase, and FGFR), as well as anticancer, antibacterial, and anti-inflammatory agents[7][8][9].

-

The Furan Moiety: Furan derivatives also exhibit a broad range of biological effects, including antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor properties[10][11][12][13][14]. The furan ring can serve as a bioisostere for a phenyl group, which can enhance metabolic stability and modulate drug-receptor interactions[11].

Given the established activities of these fragments, 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine is predicted to interact with a range of biological targets, with a particularly high potential for kinase inhibition and modulation of inflammatory pathways.

Computational Target Identification: A Predictive In Silico Approach

Modern drug discovery heavily relies on computational methods to prioritize experimental efforts, saving both time and resources[15][16]. A systematic in silico evaluation is the critical first step in identifying high-probability biological targets.

Ligand-Based and Structure-Based Virtual Screening

Virtual screening can be broadly categorized into two approaches:

-

Ligand-Based Virtual Screening (LBVS): This method leverages the principle that molecules with similar structures often exhibit similar biological activities. By screening large chemical databases, we can identify known compounds that are structurally analogous to our query molecule and, by extension, their known biological targets.

-

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a potential protein target is known, molecular docking simulations can predict the binding affinity and pose of our compound within the protein's active site. This is a powerful tool for prioritizing targets for which structural data is available[17][18].

Network Pharmacology

Network pharmacology provides a holistic view of drug action by considering the complex interplay of multiple proteins in disease pathways. By constructing protein-protein interaction networks, we can identify "hub" proteins that are critical for disease progression and are therefore high-value targets[15].

Experimental Protocol: In Silico Target Prediction Workflow

-

Compound Preparation:

-

Generate a 3D conformation of 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine using a molecular modeling software (e.g., ChemDraw, Avogadro).

-

Perform energy minimization to obtain a low-energy, stable conformation.

-

-

Ligand-Based Screening:

-

Utilize online databases such as PubChem, ChEMBL, and DrugBank to search for structurally similar compounds.

-

Analyze the known biological targets of the identified analogs to generate an initial list of potential targets.

-

-

Structure-Based Screening (Molecular Docking):

-

Select a panel of high-interest protein targets based on the ligand-based screening results (e.g., a panel of kinases, cyclooxygenases).

-

Obtain the 3D crystal structures of these proteins from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

-

Perform docking simulations using software such as AutoDock Vina or Glide to predict the binding energy and interactions between the compound and each target.

-

Rank the targets based on their predicted binding affinities.

-

-

Network Pharmacology Analysis:

-

Use the top-ranked targets from the docking studies as seeds to construct a protein-protein interaction network using tools like the STRING database and Cytoscape[15].

-

Analyze the network topology to identify key signaling pathways and hub proteins that may be modulated by the compound.

-

Logical Workflow for In Silico Target Identification

Caption: In silico workflow for predictive target identification.

Experimental Target Identification: Validating In Silico Predictions

While computational methods are invaluable for generating hypotheses, experimental validation is essential to confirm direct physical interactions between the compound and its predicted targets.

Affinity-Based Pull-Down Assays

Affinity-based pull-down is a classic and robust method for identifying protein targets of small molecules[19]. This technique involves immobilizing the compound of interest and using it as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.

Experimental Protocol: Biotin-Streptavidin Pull-Down Assay

-

Synthesis of a Biotinylated Probe:

-

Synthesize a derivative of 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine with a linker arm terminating in a biotin tag. It is crucial to attach the linker at a position that does not interfere with the compound's binding to its target.

-

-

Preparation of Cell Lysate:

-

Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized) to a high density.

-

Lyse the cells in a non-denaturing buffer to preserve protein structure and interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the biotinylated probe with the cell lysate to allow for binding to its target proteins.

-

Add streptavidin-coated magnetic beads to the mixture. The high affinity of biotin for streptavidin will immobilize the probe and any bound proteins onto the beads[19].

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads using a high concentration of the original, non-biotinylated compound (competitive elution) or a denaturing buffer.

-

Separate the eluted proteins by SDS-PAGE and visualize them with a protein stain (e.g., Coomassie blue or silver stain).

-

Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

-

Label-Free Target Identification Methods

A potential drawback of affinity-based methods is that the addition of a tag might alter the compound's binding properties. Label-free methods circumvent this issue. One such technique is the Drug Affinity Responsive Target Stability (DARTS) assay. DARTS is based on the principle that the binding of a small molecule can stabilize its target protein, rendering it less susceptible to proteolytic degradation[20].

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

-

Preparation of Cell Lysate:

-

Prepare a cell lysate as described for the pull-down assay.

-

-

Compound Treatment:

-

Divide the lysate into two aliquots: a treatment group and a vehicle control group (e.g., DMSO).

-

Incubate the treatment group with 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine and the control group with the vehicle.

-

-

Protease Digestion:

-

Add a protease (e.g., thermolysin or pronase) to both aliquots and incubate for a defined period.

-

-

Analysis of Protein Protection:

-

Stop the digestion and analyze the protein profiles of both samples using SDS-PAGE.

-

A protein that is a direct target of the compound will be protected from degradation and will appear as a more prominent band in the treatment lane compared to the control lane.

-

Identify the protected protein band using mass spectrometry.

-

Workflow for Experimental Target Identification

Caption: Experimental workflows for target validation.

Target Validation and Downstream Analysis

Once a high-confidence target has been identified, further validation is necessary to confirm its biological relevance.

Target Engagement Assays

It is crucial to demonstrate that the compound engages its target in a cellular context. This can be achieved through techniques such as:

-

Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.

-

Enzyme Inhibition Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of the compound to determine the IC50 value[21].

Phenotypic and Genetic Validation

To confirm that the observed cellular effects of the compound are indeed mediated by the identified target, genetic approaches can be employed:

-

RNA Interference (RNAi) or CRISPR/Cas9-mediated Knockdown/Knockout: Silencing the expression of the target protein should phenocopy the effects of the compound.

-

Overexpression: Overexpressing the target protein may confer resistance to the compound.

Summary and Future Directions

The identification of biological targets for novel compounds like 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine is a cornerstone of modern drug discovery. The systematic approach detailed in this guide, which integrates predictive computational modeling with rigorous experimental validation, provides a clear and efficient path forward. The diverse pharmacological potential suggested by its pyrazole and furan components makes this compound a high-priority candidate for further investigation. Future work should focus on lead optimization to improve potency and selectivity, as well as in vivo studies to assess efficacy and safety in preclinical models of disease.

References

- Pharmacological activity of furan derivatives. (2024-12-10).

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Retrieved from [Link]

-

Targeting disease: Computational approaches for drug target identification - PubMed. Retrieved from [Link]

-

Full article: Computational approaches for drug target identification in pathogenic diseases. Retrieved from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. Retrieved from [Link]

-

Identifying novel drug targets with computational precision - ScienceDirect - DOI. Retrieved from [Link]

-

Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics. Retrieved from [Link]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

-

New computational method for identifying drug targets - Research Highlights - Nature Asia. Retrieved from [Link]

-

Furan Derivatives and Their Role in Pharmaceuticals - BioScience Academic Publishing. Retrieved from [Link]

-

Review: biologically active pyrazole derivatives - RSC Publishing. Retrieved from [Link]

- Furan: A Promising Scaffold for Biological Activity.

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. Retrieved from [Link]

-

Target Identification and Validation (Small Molecules) - University College London. Retrieved from [Link]

-

Synthesis and biological activity of furan derivatives - SciSpace. Retrieved from [Link]

-

Small-molecule Target and Pathway Identification - Broad Institute. Retrieved from [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - ResearchGate. Retrieved from [Link]

-

Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate - ResearchGate. Retrieved from [Link]

-

Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction - ResearchGate. Retrieved from [Link]

-

Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. Retrieved from [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. Retrieved from [Link]

-

Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed. Retrieved from [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. Retrieved from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. Retrieved from [Link]

-

4-methylfuran-2(5h)-one, 5-(1-methoxypropan-2-yl) - African Journals Online (AJOL). Retrieved from [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. Retrieved from [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 9. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological activity of furan derivatives [wisdomlib.org]

- 11. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 12. biojournals.us [biojournals.us]

- 13. ijabbr.com [ijabbr.com]

- 14. scispace.com [scispace.com]

- 15. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

An In-depth Technical Guide to 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its presence in numerous biologically active compounds and approved drugs.[1][2] These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, are key components in pharmaceuticals targeting a wide range of diseases, including cancer, bacterial infections, and inflammatory conditions.[3][4] The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[5] This guide focuses on a specific pyrazole derivative, 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine , a molecule that combines the established therapeutic potential of the pyrazole moiety with the unique chemical characteristics of a furan ring.

This document serves as a comprehensive technical resource for researchers and drug development professionals interested in this compound. It provides a detailed proposed synthesis, characterization methods, and a discussion of its potential applications, all grounded in established scientific principles.

Compound Identification:

| Property | Value |

| Chemical Name | 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine |

| CAS Number | 956193-08-1[6] |

| Molecular Formula | C10H11N3O |

| Molecular Weight | 189.21 g/mol |

| Structure |  |

Proposed Synthesis

The proposed two-step, one-pot synthesis involves the initial formation of a Schiff base (imine) intermediate through the condensation of the aldehyde and the amine, followed by in-situ reduction to the desired secondary amine.

Proposed Reaction Scheme:

Caption: Proposed synthesis of 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine via reductive amination.

Causality of Experimental Choices:

-

Choice of Reactants: 5-Methylfuran-2-carbaldehyde is a readily available starting material that can be synthesized from cellulose products.[10][11] 1H-Pyrazol-5-amine (also known as 3-aminopyrazole) is a common building block in medicinal chemistry, with well-established synthetic methods.[12][13]

-

Choice of Reaction: Reductive amination is a robust and high-yielding reaction. The one-pot nature of the procedure, where the intermediate imine is not isolated, improves efficiency and reduces waste.

-

Choice of Reducing Agent: Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation. For more sensitive substrates, sodium triacetoxyborohydride (NaBH(OAc)3) can be used, as it is less basic and less prone to reducing the starting aldehyde.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the proposed synthesis.

Materials and Equipment:

-

5-Methylfuran-2-carbaldehyde

-

1H-Pyrazol-5-amine

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH4)

-

Glacial acetic acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Workflow Diagram:

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylfuran-2-carbaldehyde (1.0 eq) and 1H-pyrazol-5-amine (1.05 eq) in anhydrous methanol.

-

Imine Formation: To the stirred solution, add a catalytic amount of glacial acetic acid (0.1 eq). Allow the reaction to stir at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Completion: Remove the ice bath and allow the reaction mixture to stir overnight at room temperature.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine.

Characterization

To confirm the identity and purity of the synthesized compound, a combination of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will be crucial to confirm the structure of the final product. The proton NMR spectrum should show characteristic peaks for the furan and pyrazole rings, as well as the methylene bridge connecting them.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis will be used to determine the purity of the final compound.

Potential Applications and Future Research

The fusion of the pyrazole and furan moieties in 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine suggests a range of potential biological activities, making it an attractive candidate for further investigation in drug discovery.

Potential Therapeutic Areas:

-

Anticancer Agents: Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition.[3] The furan ring can also contribute to cytotoxic effects.

-

Antimicrobial Agents: The pyrazole nucleus is a cornerstone of several antibacterial and antifungal agents.[1][14] The exploration of this compound's activity against a panel of pathogenic microbes is warranted.

-

Anti-inflammatory Agents: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. This suggests that the target compound could be investigated for its anti-inflammatory properties.[4]

Future Research Directions:

-

In Vitro Biological Screening: The synthesized compound should be screened against a diverse panel of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammation.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs of 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine would be a valuable next step. Modifications to both the furan and pyrazole rings could lead to the identification of compounds with enhanced potency and selectivity. For instance, a related compound, 4-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-5-amine, is also commercially available, indicating that substitutions on the pyrazole ring are being explored.[15]

-

Computational Studies: Molecular docking and other in silico methods could be employed to predict the potential biological targets of this compound and to guide the design of future analogs.[4]

Conclusion

1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine is a promising heterocyclic compound that merits further investigation by the scientific community. This guide has provided a comprehensive overview of its identification, a plausible and detailed synthetic route, and a discussion of its potential applications in drug discovery. By leveraging the established therapeutic potential of the pyrazole scaffold and the unique chemical properties of the furan moiety, this molecule represents a valuable starting point for the development of novel therapeutic agents.

References

-

Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. (n.d.). Retrieved January 18, 2026, from [Link]

- Fichez, J., Busca, P., & Prestat, G. (n.d.).

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). PubMed Central. Retrieved January 18, 2026, from [Link]

-

3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (n.d.). Future Science. Retrieved January 18, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Perspective: the potential of pyrazole-based compounds in medicine. (2011, October 15). PubMed. Retrieved January 18, 2026, from [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 8). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Recent developments in aminopyrazole chemistry. (n.d.). Arkat USA. Retrieved January 18, 2026, from [Link]

-

5-Methylfurfural. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

- 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof. (n.d.). Google Patents.

- 5-(hydroxymethyl) furan-2-carbaldehyde (HMF) sulfonates and process for synthesis thereof. (n.d.). Google Patents.

-

5-methylfuran-2-carbaldehyde. (n.d.). Stenutz. Retrieved January 18, 2026, from [Link]

-

Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved January 18, 2026, from [Link]

-

is dissolved in the liquid with shaking. The dark-colored solution is heated rapidly to 70–72°, kept at this temperature for ten minutes, and poured at once onto 3 kg. of cracked ice in a. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]

-

Activity of metals for the reductive amination of FUR in various... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

1-Methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine 1g. (n.d.). Dana Bioscience. Retrieved January 18, 2026, from [Link]

-

Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024, September 18). PubMed. Retrieved January 18, 2026, from [Link]

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020, October 17). PubMed. Retrieved January 18, 2026, from [Link]

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020, October 17). MDPI. Retrieved January 18, 2026, from [Link]

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020, November 13). Journal of Medicinal and Chemical Sciences. Retrieved January 18, 2026, from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 956193-08-1 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine AKSci 6489AC [aksci.com]

- 7. researchgate.net [researchgate.net]

- 8. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 5-Methylfurfural - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]

- 14. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-5-amine [synhet.com]

literature review on substituted pyrazol-5-amine compounds

An In-depth Technical Guide to Substituted Pyrazol-5-amine Compounds: Synthesis, Bioactivity, and Therapeutic Potential

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1][2][3] Among its many derivatives, substituted pyrazol-5-amines represent a particularly versatile and valuable class of compounds. The strategic placement of the amino group at the C5 position provides a key vector for molecular diversity and a critical interaction point for various biological targets. These compounds serve as foundational building blocks for more complex fused heterocyclic systems and have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][4][5][6] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the synthesis, chemical reactivity, structure-activity relationships (SAR), and therapeutic applications of substituted pyrazol-5-amine compounds, grounded in field-proven insights and detailed experimental context.

Introduction: The Pyrazol-5-amine Core in Drug Discovery

Nitrogen-containing heterocycles are fundamental to the development of new therapeutic agents, and the pyrazole ring is a preeminent example.[4] This five-membered aromatic ring, featuring two adjacent nitrogen atoms, is a key pharmacophore in drugs such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib.[1] The unique value of the pyrazol-5-amine scaffold lies in its synthetic tractability and the electronic properties conferred by the C5-amino substituent. This group not only influences the reactivity of the pyrazole ring but also acts as a crucial hydrogen bond donor and/or acceptor, enabling potent and selective interactions with biological macromolecules.[6] Consequently, pyrazol-5-amines have been extensively explored as kinase inhibitors, enzyme modulators, and receptor ligands, leading to the discovery of potent agents across multiple therapeutic areas.[2][4][7]

Synthetic Strategies for the Pyrazol-5-amine Core

The construction of the pyrazol-5-amine scaffold is well-established, with cyclocondensation reactions being the most prevalent and robust methodology. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for regiochemical control.

Primary Synthesis via Cyclocondensation

The most common and efficient method for synthesizing the pyrazol-5-amine ring involves the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species, typically a β-ketonitrile or a functionalized acrylonitrile.

Causality in Synthesis: This pathway is favored due to the high reactivity of the terminal hydrazine nitrogen, which readily attacks a carbonyl or an activated double bond, initiating the cyclization cascade. The subsequent intramolecular attack of the second hydrazine nitrogen onto the nitrile group is a thermodynamically favorable ring-closing step, leading to the stable aromatic pyrazole ring.

A common precursor is (ethoxymethylene)cyanoacetate or related activated methylene compounds.[5][8] The reaction with a substituted hydrazine proceeds via an initial condensation followed by cyclization to yield the 5-aminopyrazole core.

Caption: General workflow for pyrazol-5-amine synthesis.

Experimental Protocol: Synthesis of 1-Aryl-5-aminopyrazole-4-carbonitrile

This protocol describes a representative synthesis via the cyclocondensation of an arylhydrazine with ethoxymethylenemalononitrile (EMMN), a common and efficient route.[8][9]

Materials:

-

Substituted arylhydrazine hydrochloride (1.0 eq)

-

Ethoxymethylenemalononitrile (EMMN) (1.0 eq)

-

Sodium acetate (NaOAc) (1.1 eq)

-

Ethanol (EtOH)

-

Deionized water

Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted arylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water (3:1, v/v). Stir at room temperature for 15 minutes to generate the free hydrazine base in situ.

-

Scientist's Note: Pre-neutralizing the hydrochloride salt is crucial. Performing the reaction in the presence of strong acid would protonate the hydrazine, quenching its nucleophilicity and preventing the initial condensation step.

-

-

Addition of Reagent: Add ethoxymethylenemalononitrile (1.0 eq) to the flask. The addition may be slightly exothermic.

-

Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

-

Workup and Isolation: Once the starting materials are consumed, cool the mixture to room temperature. A precipitate often forms. If not, reduce the solvent volume under reduced pressure.

-

Filter the solid product and wash it with cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

-

Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR). The system is self-validating through consistent characterization data matching the expected structure.